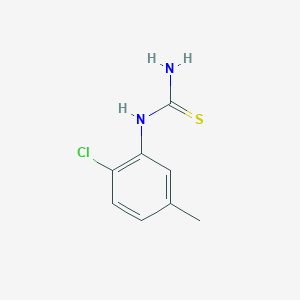
(2-Chloro-5-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C8H9ClN2S and its molecular weight is 200.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Numerous studies have highlighted the anticancer properties of (2-Chloro-5-methylphenyl)thiourea derivatives. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 10.0 |
The compound's mechanism involves targeting specific molecular pathways associated with cancer progression, such as angiogenesis inhibition and modulation of cell signaling pathways .
Antimicrobial Properties
This compound has also demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
| Bacillus subtilis | 0.35 |
These findings indicate its potential use in developing new antimicrobial agents .
Enzyme Inhibition
Thioureas, including this compound, have been studied for their ability to inhibit various enzymes, which can be harnessed for therapeutic purposes. For instance, they show promise as inhibitors of urease and other enzymes involved in metabolic pathways .
Organocatalysis
The compound serves as an effective organocatalyst in several organic reactions, facilitating the synthesis of complex molecules with high efficiency and selectivity . This application is particularly valuable in green chemistry initiatives aimed at reducing waste and improving reaction conditions.
Material Science Applications
In material science, this compound has been explored for its potential as a precursor for creating novel materials, including polymers and coatings with enhanced properties such as thermal stability and flame retardancy .
Combination Therapy in Cancer Treatment
A notable case study involved the use of this compound in combination with established chemotherapeutic agents like doxorubicin. The combination therapy showed enhanced cytotoxic effects on HepG2 liver cancer cells, suggesting a synergistic effect that could lead to lower dosages and reduced side effects in clinical applications .
Antimicrobial Efficacy in Clinical Settings
Clinical trials assessing the antimicrobial efficacy of this compound derivatives against resistant bacterial strains have yielded promising results, indicating potential applications in treating infections caused by multidrug-resistant organisms .
Propiedades
IUPAC Name |
(2-chloro-5-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPMLYSQYNBDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













